N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
The compound N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide features a complex heterocyclic architecture, including:
- A 4,5-dihydro-1H-pyrazole core substituted with 2,3-dimethoxyphenyl and thiophen-2-yl groups.
- A 4H-1,2,4-triazole ring linked via a thioether bond to a 4-nitrophenyl substituent.
- A benzamide group at the triazole’s 3-position.
Properties
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N7O6S2/c1-45-27-11-6-10-24(31(27)46-2)26-18-25(28-12-7-17-47-28)37-39(26)30(41)20-48-33-36-35-29(19-34-32(42)21-8-4-3-5-9-21)38(33)22-13-15-23(16-14-22)40(43)44/h3-17,26H,18-20H2,1-2H3,(H,34,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIZPAIKWYNRCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC=CC=C5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N7O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound featuring multiple functional groups, including pyrazole and triazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antifungal properties.
The molecular formula of this compound is C36H36N6O5S2, with a molecular weight of 696.85 g/mol. Its structure includes various functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 696.85 g/mol |
| Molecular Formula | C36H36N6O5S2 |
| LogP | 6.3684 |
| Polar Surface Area | 100.603 Ų |
| Hydrogen Bond Acceptors | 11 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and triazole structures. Pyrazoles are recognized for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, related pyrazole derivatives have shown significant antiproliferative effects against various cancer cell lines, with IC50 values indicating potent activity (e.g., an IC50 of 0.08 µM against MCF-7 cells) .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound may be attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Pyrazole derivatives have been documented to exhibit anti-inflammatory activity through the stabilization of human red blood cell membranes and inhibition of inflammatory mediators .
Antifungal and Antibacterial Properties
The structural motifs present in this compound suggest potential antifungal and antibacterial activities. Preliminary investigations indicate that it may inhibit the growth of various pathogens, similar to other known bioactive compounds with pyrazole and triazole rings .
The biological activity of this compound is likely mediated through its interactions with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups allows for various non-covalent interactions (e.g., hydrogen bonds and hydrophobic interactions), which can modulate protein activities .
Case Studies and Research Findings
Several studies have explored the biological activities associated with similar compounds:
- Anticancer Studies : A study demonstrated that pyrazole derivatives exhibited significant activity against cancer cell lines by inducing apoptosis through the activation of caspases .
- Anti-inflammatory Evaluation : In vivo studies revealed that certain pyrazole derivatives could reduce inflammation markers in animal models, suggesting their utility in treating inflammatory diseases .
- Antifungal Activity : Research indicated that related compounds showed promising antifungal effects against Candida species, highlighting their potential as therapeutic agents .
Scientific Research Applications
Biological Activities
The compound's structural components suggest significant potential in pharmacology, particularly due to the presence of the pyrazole and triazole moieties. These scaffolds have been extensively studied for their biological properties:
- Antioxidant Properties : Research indicates that compounds with similar structures demonstrate excellent antioxidant capabilities. Molecular docking studies have shown that these derivatives can interact effectively with free radicals, thereby reducing oxidative stress .
- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities, which are crucial in treating chronic inflammatory diseases. This is attributed to its ability to inhibit pro-inflammatory cytokines and pathways .
- Antimicrobial Activity : Pyrazole derivatives have shown promising results against various bacterial strains. The incorporation of the triazole moiety enhances the antimicrobial efficacy of such compounds .
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms .
Material Science Applications
In addition to its biological applications, this compound shows promise in material sciences:
- Nonlinear Optical Properties : The unique electronic structure of the compound allows for significant nonlinear optical responses, making it suitable for applications in photonic devices and sensors .
- Electroluminescent Properties : Due to its ability to undergo photo-induced electron transfer, it can be utilized in organic light-emitting diodes (OLEDs), enhancing light emission efficiency .
Case Studies
Several studies have documented the synthesis and application of similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
N-((5-((2-(5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide (CAS 362505-85-9)
- Key Differences :
- Pyrazole substituent: 4-Methoxyphenyl vs. 2,3-dimethoxyphenyl in the target.
- Triazole substituent: m-Tolyl (methylphenyl) vs. 4-nitrophenyl.
- Terminal group: Phenylacetamide vs. benzamide.
- Impact: The 4-nitrophenyl group in the target increases molecular weight (~636.8 vs.
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)
- Key Differences :
- Core heterocycle: Thiadiazole vs. triazole in the target.
- Substituents: Acetylpyridinyl vs. nitrophenyl-thioether.
- Impact :
S-Alkylated 1,2,4-Triazoles (Compounds 10–15, )
- Key Similarities :
- Shared 4H-1,2,4-triazole core with S-alkylation.
- Fluorophenyl and sulfonyl substituents in analogues vs. nitrophenyl in the target.
- Impact :
Physicochemical and Spectroscopic Comparisons
Table 1: Key Physicochemical Properties of Analogues
Table 2: NMR Spectral Data Comparisons
Pharmacological Potential (Hypothetical)
While direct activity data for the target is unavailable, structurally related compounds exhibit antimicrobial properties:
- : Pyrazole-thiazole hybrids showed activity against Gram-positive bacteria (e.g., S. aureus) .
- : Thiazolo-pyridine acetamides demonstrated moderate antifungal effects .
- Prediction : The nitro group in the target may enhance antibacterial potency via redox cycling or nitroreductase activation, though toxicity risks remain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
